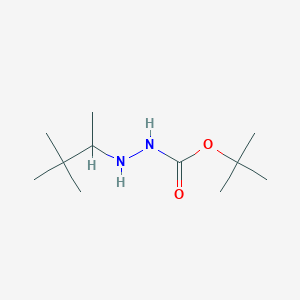

tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate

Description

tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate is a hydrazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a branched alkyl substituent (3,3-dimethylbutan-2-yl) at the hydrazine nitrogen. This compound belongs to a class of Boc-protected hydrazines, widely used in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and materials science. The Boc group enhances stability and facilitates selective deprotection under acidic conditions, enabling further functionalization .

Properties

IUPAC Name |

tert-butyl N-(3,3-dimethylbutan-2-ylamino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(10(2,3)4)12-13-9(14)15-11(5,6)7/h8,12H,1-7H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMGIHOBBPJXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation methods for tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate are not extensively documented in publicly available sources. it is typically synthesized through organic synthesis techniques involving the reaction of hydrazinecarboxylic acid derivatives with appropriate alkylating agents under controlled conditions .

Chemical Reactions Analysis

tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that hydrazine derivatives, including tert-butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. A study focusing on the synthesis of hydrazine derivatives found that modifications on the hydrazine moiety enhance biological activity against various cancer cell lines .

Neuroprotective Effects

Hydrazine-based compounds have been investigated for their neuroprotective effects. Specifically, this compound has shown potential in protecting neuronal cells from oxidative stress and neurodegeneration. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Organic Synthesis Applications

Reagent in Synthetic Pathways

this compound serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various derivatives through condensation reactions. For instance, it can react with carbonyl compounds to form hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Hydrazone Derivatives

The compound is also instrumental in synthesizing hydrazone derivatives that possess biological activity. These derivatives can be tailored for specific applications in drug development, showcasing the compound's utility in creating pharmacologically relevant materials .

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound is being explored for its potential as a pesticide or herbicide precursor. The compound's structural features allow for modifications that can enhance its efficacy against specific pests or weeds while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study conducted on various hydrazine derivatives highlighted that this compound exhibited IC50 values indicating potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, treatment with this compound resulted in a significant reduction of oxidative stress markers and improved neuronal survival rates compared to control groups .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Alkyl vs. Aryl Substituents : Alkyl-substituted analogs (e.g., 8a/b) are typically synthesized via hydrolysis or alkylation, while aromatic derivatives (e.g., S18) require condensation with aldehydes. Yields for aromatic derivatives (e.g., 99% for S18) often exceed those for complex alkylated systems due to favorable reaction kinetics .

- Functional Group Impact : Electron-withdrawing groups (e.g., nitro in 9m) reduce yields (61%) compared to electron-donating groups (e.g., methoxy in 9l, 70%), likely due to steric and electronic effects during nucleophilic attack .

Physicochemical Properties

- Solubility and Stability : The Boc group enhances solubility in organic solvents (e.g., DCM, THF). Aliphatic derivatives like 8a/b exhibit higher volatility than aromatic analogs (e.g., S18), which may require stringent storage conditions (e.g., 2–8°C for propargyl derivatives) .

- Spectroscopic Data :

- 1H NMR : For S18, aromatic protons resonate at δ 7.33–7.17 ppm, while aliphatic tert-butyl protons appear as a singlet at δ 1.50 ppm . Similar shifts are expected for the target compound, with downfield shifts for the 3,3-dimethylbutan-2-yl protons.

- 13C NMR : The Boc carbonyl typically appears at ~155 ppm, while alkyl carbons resonate between 20–30 ppm .

Biological Activity

tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate (CAS No. 870-46-2) is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may impart specific pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structural representation can be summarized as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that hydrazine derivatives exhibit varying degrees of antibacterial activity. For instance, compounds similar to tert-butyl 2-(3,3-dimethylbutan-2-yl)hydrazine have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values for several related compounds:

| Compound | MIC (µg/mL) | Bacterial Target |

|---|---|---|

| Compound A | 1–2 | Staphylococcus aureus |

| Compound B | 4–8 | Escherichia coli |

| tert-butyl derivative | TBD | TBD |

Mechanism of Action : The antibacterial mechanism may involve disruption of the bacterial cell membrane integrity or inhibition of essential enzymatic processes.

Anticancer Activity

Preliminary studies suggest that tert-butyl 2-(3,3-dimethylbutan-2-yl)hydrazine derivatives may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is hypothesized to involve induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

- Study on Antibacterial Properties : A study evaluated a series of hydrazine derivatives for their antibacterial efficacy. The results indicated that certain structural modifications significantly enhanced their activity against resistant bacterial strains .

- Anticancer Screening : In vitro assays conducted on various cancer cell lines revealed that derivatives of hydrazine exhibited cytotoxic effects. The study suggested a dose-dependent response with IC50 values ranging from low to moderate concentrations .

- Synthesis and Characterization : The synthesis of this compound was achieved through a multi-step process involving the reaction of tert-butyl carbazate with appropriate alkyl halides under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.